Cas no 2114482-28-7 (1-(quinolin-7-yl)cyclobutane-1-carbonitrile)

1-(Quinolin-7-yl)cyclobutane-1-carbonitrile is a specialized organic compound featuring a quinoline moiety fused with a cyclobutane ring bearing a nitrile functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic compounds with potential bioactive properties. The rigid cyclobutane framework enhances stereochemical control, while the nitrile group offers versatile reactivity for further derivatization. Its quinoline component contributes to electron-rich aromatic systems, useful in coordination chemistry and materials science. The compound’s well-defined molecular architecture ensures consistency in synthetic applications, making it a reliable building block for complex molecular designs.
1-(quinolin-7-yl)cyclobutane-1-carbonitrile structure
2114482-28-7 structure
商品名:1-(quinolin-7-yl)cyclobutane-1-carbonitrile
CAS番号:2114482-28-7
MF:C14H12N2
メガワット:208.258482933044
CID:6440292
PubChem ID:165666316

1-(quinolin-7-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(quinolin-7-yl)cyclobutane-1-carbonitrile
    • EN300-1760854
    • 2114482-28-7
    • インチ: 1S/C14H12N2/c15-10-14(6-2-7-14)12-5-4-11-3-1-8-16-13(11)9-12/h1,3-5,8-9H,2,6-7H2
    • InChIKey: QNGVNQOCFAUMRM-UHFFFAOYSA-N
    • ほほえんだ: N#CC1(C2C=CC3=CC=CN=C3C=2)CCC1

計算された属性

  • せいみつぶんしりょう: 208.100048391g/mol
  • どういたいしつりょう: 208.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

1-(quinolin-7-yl)cyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1760854-1.0g
1-(quinolin-7-yl)cyclobutane-1-carbonitrile
2114482-28-7
1g
$1229.0 2023-06-03
Enamine
EN300-1760854-10.0g
1-(quinolin-7-yl)cyclobutane-1-carbonitrile
2114482-28-7
10g
$5283.0 2023-06-03
Enamine
EN300-1760854-2.5g
1-(quinolin-7-yl)cyclobutane-1-carbonitrile
2114482-28-7
2.5g
$2408.0 2023-09-20
Enamine
EN300-1760854-0.5g
1-(quinolin-7-yl)cyclobutane-1-carbonitrile
2114482-28-7
0.5g
$1180.0 2023-09-20
Enamine
EN300-1760854-1g
1-(quinolin-7-yl)cyclobutane-1-carbonitrile
2114482-28-7
1g
$1229.0 2023-09-20
Enamine
EN300-1760854-10g
1-(quinolin-7-yl)cyclobutane-1-carbonitrile
2114482-28-7
10g
$5283.0 2023-09-20
Enamine
EN300-1760854-0.05g
1-(quinolin-7-yl)cyclobutane-1-carbonitrile
2114482-28-7
0.05g
$1032.0 2023-09-20
Enamine
EN300-1760854-0.1g
1-(quinolin-7-yl)cyclobutane-1-carbonitrile
2114482-28-7
0.1g
$1081.0 2023-09-20
Enamine
EN300-1760854-0.25g
1-(quinolin-7-yl)cyclobutane-1-carbonitrile
2114482-28-7
0.25g
$1131.0 2023-09-20
Enamine
EN300-1760854-5.0g
1-(quinolin-7-yl)cyclobutane-1-carbonitrile
2114482-28-7
5g
$3562.0 2023-06-03

1-(quinolin-7-yl)cyclobutane-1-carbonitrile 関連文献

1-(quinolin-7-yl)cyclobutane-1-carbonitrileに関する追加情報

Comprehensive Analysis of 1-(quinolin-7-yl)cyclobutane-1-carbonitrile (CAS No. 2114482-28-7): Properties, Applications, and Industry Insights

1-(quinolin-7-yl)cyclobutane-1-carbonitrile (CAS No. 2114482-28-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This nitrile-functionalized cyclobutane derivative features a quinoline moiety, which contributes to its unique electronic and steric properties. The compound's molecular structure combines the rigidity of a cyclobutane ring with the aromatic characteristics of quinoline, making it a valuable building block in drug discovery and advanced material synthesis.

Recent studies highlight the growing demand for quinoline-based compounds in medicinal chemistry, particularly for their role as kinase inhibitors and antimicrobial agents. Researchers are actively investigating 1-(quinolin-7-yl)cyclobutane-1-carbonitrile as a potential precursor for novel therapeutics targeting inflammatory diseases and certain metabolic disorders. The carbonitrile group present in the molecule offers versatile reactivity for further chemical modifications, enabling the creation of diverse molecular architectures.

From a synthetic chemistry perspective, the preparation of CAS 2114482-28-7 typically involves palladium-catalyzed cross-coupling reactions between appropriately functionalized quinoline derivatives and activated cyclobutane intermediates. Recent advancements in flow chemistry have improved the yield and purity of this compound, addressing common challenges associated with traditional batch synthesis methods. These process improvements are particularly relevant given the current industry focus on green chemistry and sustainable manufacturing practices.

The physicochemical properties of 1-(quinolin-7-yl)cyclobutane-1-carbonitrile make it suitable for various applications beyond pharmaceuticals. In materials science, researchers are exploring its use as a ligand for transition metal complexes in OLED technology and as a monomer for specialty polymers. The compound's ability to influence electronic properties through its conjugated system aligns with the growing demand for advanced organic electronic materials in renewable energy applications.

Quality control and analytical characterization of CAS 2114482-28-7 typically involve advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods ensure the compound meets the stringent purity requirements for research and development applications. Recent publications have emphasized the importance of proper storage conditions (typically under inert atmosphere at low temperatures) to maintain the stability of this sensitive nitrile-containing compound.

Market analysis indicates increasing interest in quinoline derivatives across multiple industries, with particular growth in the Asia-Pacific region. The unique structural features of 1-(quinolin-7-yl)cyclobutane-1-carbonitrile position it as a compound of interest for patent applications in various technological fields. Current research trends suggest potential applications in photopharmacology, where light-sensitive drug candidates are being developed for precise therapeutic interventions.

From a regulatory perspective, CAS 2114482-28-7 is currently not classified under restricted substance lists in major markets. However, researchers and manufacturers should stay informed about evolving chemical regulations, particularly concerning nitrile-containing compounds. Proper handling procedures should always be followed, including the use of appropriate personal protective equipment when working with this material in laboratory settings.

The future outlook for 1-(quinolin-7-yl)cyclobutane-1-carbonitrile appears promising, with several research groups investigating its potential in cutting-edge applications. Recent publications have explored its use in metal-organic frameworks (MOFs) for gas storage and in the development of novel fluorescent probes for biological imaging. These diverse applications underscore the compound's versatility and importance in contemporary chemical research.

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